LysRs-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

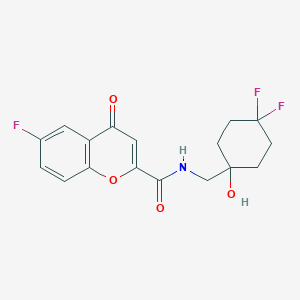

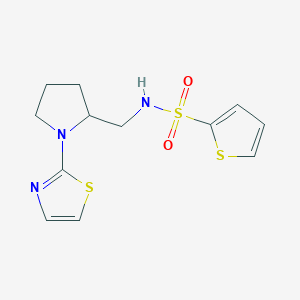

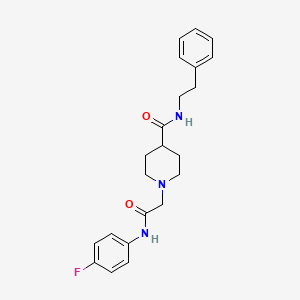

LysRs-IN-2 is a lysyl-tRNA synthetase (KRS) inhibitor. It has IC50s of 0.015 μM and 0.13 μM for Plasmodium falciparum lysyl-tRNA synthetase (Pf KRS) and Cryptosporidium parvum lysyl-tRNA synthetase (Cp KRS), respectively .

Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (aaRSs) use a two-step transesterification reaction to ligate amino acids to specific tRNAs . In the first step, an aaRS recognizes its cognate amino acid in the presence of ATP and forms an enzyme–aminoacyl-AMP complex by releasing pyrophosphate. In the second step, the specific tRNA for that aaRS binds to the enzyme–aminoacyl-AMP complex and forms a covalent bond with the amino acid by releasing AMP . This reaction is called tRNA aminoacylation or tRNA charging .科学的研究の応用

Misacylation of tRNALys by Lysyl-tRNA Synthetase

Lysyl-tRNA synthetase (LysRS) is involved in the aminoacylation of tRNALys with various amino acids, indicating its role in protein synthesis and potential misacylation mechanisms. Jakubowski (1999) details how LysRS catalyzes the aminoacylation of tRNALys with several noncognate amino acids due to inefficient editing mechanisms, highlighting its biochemical versatility and potential implications in translational control (Jakubowski, 1999).

Substrate Recognition in Class I Lysyl-tRNA Synthetases

Research by Ibba et al. (1999) on substrate recognition by class I LysRSs elucidates the molecular basis for gene displacement and the ability of these enzymes to functionally substitute for class II LysRS in vivo. This work provides insights into the evolutionary significance of LysRS and its role in amino acid recognition and tRNA interaction (Ibba et al., 1999).

LysRS and HIV-1 Assembly

Javanbakht et al. (2003) studied the interaction between HIV-1 Gag and human LysRS during viral assembly. Their work provides crucial insights into the molecular interactions necessary for the incorporation of LysRS into HIV-1 virions, revealing the potential role of LysRS in viral replication and pathogenesis (Javanbakht et al., 2003).

Functional Annotation of LysRS Phylogeny

Ambrogelly et al. (2002) explored the functional and comparative genomic aspects of LysRS, examining its distribution across different organisms. Their research contributes to understanding the evolutionary history and functional diversity of LysRS, especially in relation to the archaeal-bacterial division (Ambrogelly et al., 2002).

Non-canonical Roles of LysRS in Health and Disease

Motzik et al. (2013) discussed the additional domains and functions acquired by LysRS throughout evolution, including its roles in HIV replication, transcriptional regulation, and cytokine-like signaling. This highlights the multifaceted nature of LysRS, extending beyond its canonical role in translation (Motzik et al., 2013).

作用機序

LysRs-IN-2 is active against whole-cell bloodstream P. falciparum 3D7 (EC 50 =0.27 μM), Hs KRS (IC 50 =1.8 μM), HepG2 cells (EC 50 =49 μM), and Cryptosporidium parvum (EC 50 =2.5 µM) . It reduces parasitemia by 90% in the murine P. falciparum SCID model . It also reduces parasite shedding in NOD SCID gamma mice and INF-γ-knockout mice (Cryptosporidium mouse models) .

Safety and Hazards

特性

IUPAC Name |

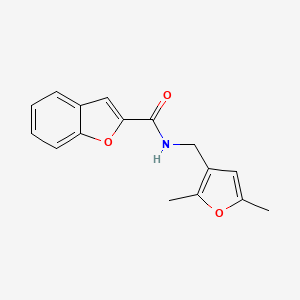

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBRCGHQNUWERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2422192.png)

![[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2422193.png)

![2-(Phenylmethoxycarbonylamino)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2422195.png)

![5-Bromo-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2422211.png)